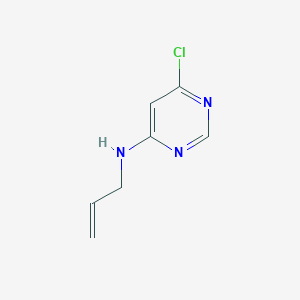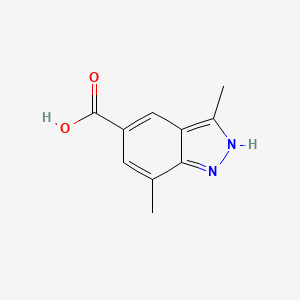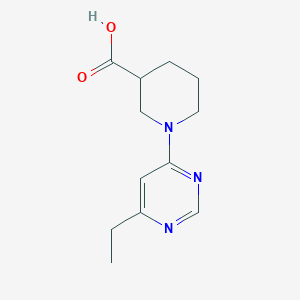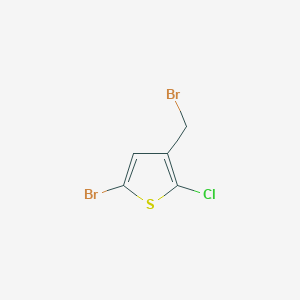
N-Allyl-6-chloro-4-pyrimidinamine
Overview
Description
N-Allyl-6-chloro-4-pyrimidinamine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Research has shown that pyrimidine derivatives, structurally related to N-Allyl-6-chloro-4-pyrimidinamine, possess antiviral properties. For example, 5-substituted 2,4-diaminopyrimidines exhibit marked inhibition against retrovirus replication, highlighting the potential of such compounds in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Synthesis of Pyrrolopyrimidines
Alkylamino derivatives of 5-allyl-6-chloro-1,3-dimethyluracil have been utilized in synthesizing 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines, demonstrating the chemical versatility of such compounds for creating more complex heterocyclic systems (Ishikawa, Khachatrian, Melik-Ohanjanian, Kawahara, Mizuno, Ogura, 1992).
Insecticidal/Acaricidal Evaluation
Novel pyrimidinamine derivatives, including those related to this compound, have been designed and synthesized, exhibiting significant insecticidal and acaricidal activities. This suggests their potential use in agricultural pest control strategies (Zhang, Huang, Liu, Liu, Li, Zhou, Ren, Ou, Long, Sun, Dang, Lan, 2019).
Dopamine Receptor Agonists
Research into N-allyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol has revealed that these compounds retain D-1 agonist potency and exhibit D-2 agonist activity. This indicates the potential for developing new therapeutic agents for neurological disorders (Ross, Franz, Wilson, Brenner, Demarinis, Hieble, Sarau, 1986).
Catalysis and Organometallic Chemistry
This compound derivatives have been explored for their roles in catalysis, particularly in palladium-catalyzed reactions. These studies contribute to our understanding of catalytic mechanisms and the development of more efficient catalysts for organic synthesis (Crociani, Antonaroli, Paci, Bianca, Canovese, 1997).
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Allyl-6-chloro-4-pyrimidinamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCXOGHDCBOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)



![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

